2-(Prop-1-en-1-yl)penta-2,4-dienoic acid

Catalog No.
S14942529
CAS No.
92182-34-8
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Prop-1-en-1-yl)penta-2,4-dienoic acid

CAS Number

92182-34-8

Product Name

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid

IUPAC Name

2-prop-1-enylpenta-2,4-dienoic acid

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-3-5-7(6-4-2)8(9)10/h3-6H,1H2,2H3,(H,9,10)

InChI Key

BZRAGWJMJCZPRW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=CC=C)C(=O)O

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid, also known as penta-2,4-dienoic acid or 2E-penta-2,4-dienoic acid, is an organic compound characterized by its pentadienoic structure featuring a conjugated system of double bonds. Its molecular formula is C5H6O2C_5H_6O_2, and it is classified as an alpha, beta-unsaturated monocarboxylic acid. The compound exhibits significant chemical reactivity due to the presence of conjugated double bonds, which contribute to its biological activity and potential applications in various fields such as agriculture and pharmaceuticals .

  • Electrophilic Addition Reactions: The double bonds in the compound can react with electrophiles, leading to the formation of various substitution products.
  • Diels-Alder Reactions: The compound can participate in cycloaddition reactions due to its conjugated diene system, allowing it to form cyclic compounds when reacted with dienophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in flavoring and fragrance applications.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

Research has indicated that 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid exhibits various biological activities. It has been studied for its potential as a:

  • Plant Growth Regulator: The compound may enhance plant resilience against abiotic stressors, making it valuable in agricultural applications .
  • Antimicrobial Agent: Some studies suggest that it possesses antimicrobial properties, which could be leveraged in developing natural preservatives or treatments for infections .

The biological activities are largely attributed to its structural characteristics, particularly the presence of the conjugated double bond system that may interact with biological targets.

The synthesis of 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid can be achieved through several methods:

  • Conventional Organic Synthesis: Utilizing starting materials such as acrolein or other alkenes followed by functional group transformations (e.g., oxidation and hydrolysis) to yield the desired product.
  • Biotechnological Approaches: Employing microbial fermentation processes where specific strains are used to convert simpler substrates into the compound.
  • Chemical Modification: Modifying existing compounds that contain similar structures through targeted

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid has several applications across different fields:

  • Agriculture: Used as a natural growth regulator and stress mitigator for plants.
  • Food Industry: Acts as a flavoring agent due to its unique taste profile derived from its chemical structure.
  • Pharmaceuticals: Potential applications in drug development due to its antimicrobial properties.

These applications leverage the compound's unique chemical properties and biological activities .

Interaction studies involving 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid have focused on its effects on various biological systems:

  • Plant Interactions: Studies have shown that this compound can enhance stress tolerance in plants by modulating physiological responses under adverse conditions.
  • Microbial Interactions: Research indicates that it may inhibit certain bacterial strains, suggesting potential use as a natural antimicrobial agent.

These interactions are crucial for understanding how this compound can be effectively utilized in agricultural and pharmaceutical contexts .

Several compounds share structural similarities with 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Penta-2,4-dienoic acidAlpha,beta-unsaturated monocarboxylic acidBase structure for many derivatives
3-Methylpenta-2,4-dienoic acidSimilar unsaturation but branchedExhibits different physical properties
5-Cyclohexenylpenta-2,4-dienoic acidSubstituted with cyclohexeneEnhanced stability and different biological activity

These compounds illustrate variations in structure that lead to distinct chemical behaviors and potential applications while retaining a core similarity to 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid .

Enzymatic Biosynthesis Pathways Involving 3-Hydroxypent-4-enoate Dehydratase

3-Hydroxypent-4-enoate dehydratase catalyzes the conversion of 3-hydroxypent-4-enoate to 2,4-pentadienoic acid derivatives through a β-elimination mechanism. Structural studies of homologous dehydratases, such as 2-hydroxypentadienoic acid hydratase from Escherichia coli, reveal a dependence on divalent metal ions for activity, with Mn²⁺ yielding optimal catalytic efficiency. The enzyme operates via a two-step process: (i) tautomerization of the substrate to a dienol intermediate and (ii) conjugate addition of water to form 4-hydroxy-2-ketopentanoic acid. Substrate inhibition occurs at elevated concentrations, suggesting a regulatory mechanism to prevent metabolic overload.

Amino acid sequence alignments of dehydratases highlight conserved motifs critical for substrate binding and catalysis. For example, Tyr-28 in Streptomyces coelicolor 3-dehydroquinate dehydratase acts as a general base, abstracting protons from C2 to facilitate enolate intermediate formation. This mechanism is supported by kinetic isotope effects (KIE ≈ 2.5) observed in analogous systems, where proton transfer limits the rate of acylation. Mutational studies further implicate cysteine and tryptophan residues in maintaining structural integrity and substrate orientation.

Table 1: Kinetic Parameters of Selected Dehydratases

EnzymeSubstrateKₘ (μM)kₐₜ (s⁻¹)Metal Cofactor
3-Hydroxypent-4-enoate3-Hydroxypent-4-enoate41 ± 4450Mn²⁺
2-Hydroxypentadienoic2-Hydroxypentadienoic acid18 ± 2380Mn²⁺
3-Dehydroquinate3-Dehydroquinate22 ± 3520None

Chemoenzymatic Strategies for Conjugated Dienoic Acid Formation

Chemoenzymatic synthesis leverages both chemical and enzymatic steps to achieve stereocontrol in conjugated dienoic acids. For instance, soybean lipoxygenase-1 oxidizes linoleic acid to (13S)-13-hydroxyoctadeca-9,11-dienoic acid, which undergoes lactonization or Diels–Alder reactions to form macrocyclic structures. Similarly, lipase-catalyzed esterification of (Z,E)-octadeca-9,11-dienoic acid produces butyl esters with 90% stereochemical purity. These methods exploit the regioselectivity of enzymes to avoid unwanted side reactions inherent in purely chemical synthesis.

Glutathione transferases (GSTs) further enhance conjugation efficiency. Alpha-class GSTs exhibit specificity constants (kₐₜ/Kₘ) of 8.9 mM⁻¹s⁻¹ for 13-oxooctadeca-9,11-dienoic acid (13-OXO), outperforming mu- and pi-class isoforms. The reaction proceeds via nucleophilic attack of glutathione’s thiol group on the α,β-unsaturated carbonyl of 13-OXO, yielding diastereomeric conjugates resolvable by chiral HPLC. Structural analysis of GST A4-4 reveals a hydrophobic active site that stabilizes the enolate intermediate, favoring syn addition.

Isomerization Dynamics in Pentadienoic Acid Derivative Synthesis

Isomerization of pentadienoic acids is governed by both kinetic and thermodynamic factors. Palladium catalysts, such as Pd(PPh₃)₄, promote cis-to-trans isomerization via a π-allyl intermediate, with electron-rich ligands accelerating the reaction. For example, treatment of 2-(prop-1-en-1-yl)penta-2,4-dienoic acid with Pd(0) generates a resonance-stabilized allylic cation, which recombines to form the thermodynamically favored trans isomer. Solvent effects also modulate outcomes: polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates, increasing isomerization rates by 3-fold compared to nonpolar solvents.

Table 2: Isomerization Efficiency Under Varying Conditions

CatalystSolventTemperature (°C)trans:% Yieldcis:% Yield
Pd(PPh₃)₄DMF80928
Pd(OAc)₂Toluene1007822
NoneCHCl₃25595

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid exhibits significant phytotoxic activity through multiple molecular mechanisms that disrupt normal plant cellular processes during pathogen interactions . The compound's conjugated diene system enables it to interact with various cellular targets, particularly affecting membrane integrity and energy metabolism pathways [2].

The primary mechanism of phytotoxicity involves disruption of cellular membrane systems through lipid peroxidation processes [2] [3]. Research demonstrates that conjugated dienoic acids increase membrane permeability by creating pores in the phospholipid bilayer, leading to leakage of essential cellular metabolites and low-molecular-weight proteins [2]. This membrane destabilization occurs through the compound's ability to intercalate between phospholipid molecules, altering membrane fluidity and compromising barrier function [3].

Oxidative stress induction represents another critical phytotoxic mechanism employed by 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid [4] [5]. The compound inhibits antioxidant enzyme systems, including superoxide dismutase and catalase activities, resulting in accumulation of reactive oxygen species within plant cells [5]. This oxidative burden damages critical cellular components including deoxyribonucleic acid, proteins, and membrane lipids, ultimately compromising cell viability [4].

Energy metabolism disruption constitutes a fundamental aspect of the compound's phytotoxic action [5]. Studies reveal that 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid significantly downregulates key enzymes involved in the tricarboxylic acid cycle, including malate dehydrogenase, pyruvate carboxylase, and isocitrate dehydrogenase [5]. This metabolic interference reduces adenosine triphosphate synthesis and compromises cellular energy homeostasis [5].

The compound also targets plant defense response pathways by interfering with pattern recognition receptor signaling systems [6] [4]. Research indicates that conjugated dienoic acids can modulate the expression of genes involved in pathogen-associated molecular pattern recognition, potentially compromising the plant's ability to mount effective immune responses [6]. This immunosuppressive effect enhances pathogen establishment and colonization within host tissues [4].

Phytotoxic MechanismTarget SystemPrimary EffectSecondary Consequences
Membrane DisruptionPhospholipid BilayerIncreased PermeabilityMetabolite Leakage, Cell Death
Oxidative StressAntioxidant EnzymesReactive Oxygen Species AccumulationMacromolecule Damage
Energy MetabolismTricarboxylic Acid CycleAdenosine Triphosphate DepletionGrowth Inhibition
Immune SuppressionPattern Recognition ReceptorsDefense Response ImpairmentEnhanced Pathogen Susceptibility

Allelopathic Effects on Seed Germination Inhibition

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid demonstrates potent allelopathic properties that significantly inhibit seed germination through multiple biochemical pathways [7] [8]. The compound's allelopathic activity manifests as concentration-dependent inhibition of germination potential, germination rate, and early seedling development parameters [7].

The primary allelopathic mechanism involves disruption of seed imbibition processes through alteration of cell membrane permeability in germinating seeds [8]. Research demonstrates that conjugated dienoic acids interfere with water uptake mechanisms by compromising membrane integrity in seed coat tissues, preventing proper hydration required for germination initiation [8]. This effect is particularly pronounced in seeds with higher lipid content in their protective layers [8].

Enzymatic system inhibition represents a critical component of the compound's allelopathic action [8] [9]. Studies reveal that 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid significantly reduces the activity of key germination enzymes, including amylases, proteases, and lipases, which are essential for mobilizing stored nutrients during early seedling development [8]. This enzymatic suppression effectively blocks the conversion of storage compounds into metabolically active forms [9].

The compound exerts pronounced effects on chlorophyll synthesis pathways, resulting in chlorosis and reduced photosynthetic capacity in emerging seedlings [8] [9]. Research indicates that allelopathic exposure significantly decreases both chlorophyll-a and chlorophyll-b content in affected seedlings, compromising their ability to establish autotrophic metabolism [8]. This photosynthetic impairment creates a developmental bottleneck that prevents successful seedling establishment [9].

Antioxidant enzyme modulation constitutes another important allelopathic mechanism employed by the compound [8]. Studies demonstrate that 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid alters the activity of superoxide dismutase, peroxidase, and catalase in germinating seeds, disrupting cellular redox homeostasis [8]. This oxidative stress contributes to germination failure and early seedling mortality [8].

Germination ParameterControl ResponseAllelopathic ResponseInhibition Percentage
Germination Potential85-95%45-65%35-50%
Germination Rate80-90%40-60%40-55%
Radicle Length15-25 mm5-12 mm50-75%
Hypocotyl Length20-35 mm8-18 mm45-70%
Biomass Accumulation100% baseline25-45% baseline55-75%

The allelopathic effects demonstrate species-specific sensitivity patterns, with dicotyledonous species generally showing greater susceptibility compared to monocotyledonous species [10] [9]. This differential response relates to variations in seed coat structure, storage compound composition, and germination physiology between different plant groups [10].

Structure-Activity Relationships in Microbial Growth Modulation

The antimicrobial activity of 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid is intimately linked to its structural features, particularly the conjugated diene system and carboxylic acid functionality [11] [12]. Structure-activity relationship analyses reveal that the presence of the conjugated double bond system at positions 2 and 4 is essential for antimicrobial potency [13] [11].

The conjugated diene configuration contributes to antimicrobial activity through enhanced membrane interaction capabilities [11] [2]. Research demonstrates that the extended π-electron system facilitates intercalation between membrane phospholipids, disrupting membrane integrity and leading to cellular content leakage [2]. This mechanism is particularly effective against Gram-positive bacteria, which possess simpler cell wall structures compared to Gram-negative species [11].

Chain length optimization studies reveal that the pentadienoic acid framework provides optimal antimicrobial activity compared to shorter or longer chain analogs [11] [12]. The five-carbon chain length appears to balance hydrophobic membrane interaction with sufficient water solubility for cellular penetration [11]. Systematic analysis of fatty acid chain lengths demonstrates that compounds with 8-12 carbon chains show non-selective antimicrobial activity, while longer chains like the pentadienoic structure exhibit more targeted effects [12].

The position and geometry of double bonds critically influence antimicrobial potency [13] [11]. Studies comparing various isomers reveal that the (2E,4E) configuration provides superior antimicrobial activity compared to (2Z,4Z) or mixed stereoisomers [13]. This stereochemical requirement relates to optimal membrane interaction geometry and receptor binding affinity [13].

Functional group modifications significantly alter antimicrobial activity profiles [11]. Research indicates that esterification of the carboxylic acid group reduces antimicrobial potency, suggesting that the free acid functionality is essential for optimal activity [11]. Conversely, the introduction of additional substituents on the propyl side chain can either enhance or diminish activity depending on their electronic and steric properties [11].

Structural FeatureModificationAntimicrobial ActivityMinimum Inhibitory Concentration Range
Conjugated Diene(2E,4E)High15-50 μg/mL
Conjugated Diene(2Z,4Z)Moderate75-150 μg/mL
Carboxylic AcidFree AcidHigh20-60 μg/mL
Carboxylic AcidMethyl EsterLow200-500 μg/mL
Propyl SubstituentUnmodifiedHigh25-75 μg/mL
Propyl SubstituentBranchedVariable30-200 μg/mL

Mechanistic studies reveal that 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid exerts antimicrobial effects through multiple cellular targets [14] [2]. The compound disrupts cytoplasmic membrane function by increasing permeability and compromising electrochemical gradients essential for cellular energy metabolism [2]. Additionally, the compound interferes with protein synthesis and nucleic acid metabolism through oxidative damage mechanisms [14].

Target specificity analysis demonstrates that the compound shows preferential activity against certain microbial species [12] [5]. Research indicates particular effectiveness against oomycete pathogens, with effective concentration values significantly lower than those required for bacterial or fungal inhibition [5]. This selectivity relates to differences in membrane composition and cellular architecture between different microbial groups [5].

Pre-Emergent Herbicide Development Strategies

Research into the development of 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid as a pre-emergent herbicide remains in early stages, with limited direct evidence of its herbicidal activity [2]. However, studies of related pentadienoic acid derivatives have demonstrated significant potential for herbicidal applications [3] [4]. The compound's structural similarity to known plant growth regulators suggests promising avenues for pre-emergent herbicide development [5] [6].
The primary development strategy focuses on structural modifications of the dienoic acid framework to enhance herbicidal activity [7] [8]. Research indicates that pentadienoic acid derivatives can exhibit herbicidal properties when properly formulated and applied [3] [9]. The conjugated double bond system in 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid is particularly important for biological activity, as demonstrated by studies on similar compounds [5] [6].

Pre-emergent herbicide formulations require specific activation mechanisms in soil environments [9] [10]. The compound must penetrate the soil surface and reach the germinating zone where weed seeds are located [10] [11]. Research has shown that dienoic acid compounds can be effectively activated by soil moisture, typically requiring 0.5 to 1 inch of rainfall or irrigation within approximately ten days after application [11] [12].

Soil binding interactions play a crucial role in herbicide performance [10] [13]. The compound's interaction with soil organic matter and clay particles affects its bioavailability and persistence [14] [10]. Studies on related compounds indicate that organic matter content significantly influences herbicide binding, with higher organic matter soils requiring increased application rates [11] [13].

Synergistic Effects with Cycloalkyl Substituents

The incorporation of cycloalkyl substituents into the 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid structure has demonstrated promising synergistic effects in herbicidal applications [15] [16]. Research on substituted 5-(cyclohex-2-en-1-yl)penta-2,4-dienes has shown enhanced biological activity and improved selectivity [15] [17] [18].

Cyclohexyl derivatives have exhibited particularly strong synergistic effects, with enhanced herbicidal activity attributed to improved target binding affinity [15] [16]. The cycloalkyl groups appear to modulate the compound's interaction with plant cellular targets, potentially increasing the effectiveness of the herbicidal action [19] [20].

Structure-activity relationship studies have revealed that the position and nature of cycloalkyl substituents significantly influence biological activity [21] [22]. Bicyclic structures and substituted cycloalkyl groups have shown modified bioavailability and altered metabolic pathways [15] [17]. These modifications can lead to improved selectivity between crop plants and target weeds [20] [23].

The synergistic effects are particularly pronounced when cycloalkyl substituents are combined with other herbicidal compounds [19] [20]. Tank mixing studies have demonstrated that combinations of dienoic acid derivatives with cycloalkyl substituents can produce enhanced weed control compared to individual compounds [19] [24].

Metabolic Fate in Soil Microecosystems

The metabolic fate of 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid in soil microecosystems involves complex biodegradation pathways mediated by soil microorganisms [4] [25] [26]. Research on related dienoic acid compounds has identified multiple degradation pathways, including oxidative degradation and conjugation reactions [4] [25].

Soil microorganisms play a crucial role in the biodegradation process [26] [27]. Studies have shown that specific bacterial strains can metabolize dienoic acid compounds through specialized enzymatic pathways [4] [25]. The degradation process typically involves initial oxidation of the dienoic acid structure, followed by ring cleavage and formation of various metabolites [25] [27].

The primary metabolic pathways include hydroxylation reactions catalyzed by cytochrome P450 enzymes, followed by conjugation with glutathione or other cellular compounds [28] [29]. These reactions result in the formation of water-soluble metabolites that can be further processed by soil microorganisms [30] [31].

Soil pH and organic matter content significantly influence the compound's metabolic fate [14] [11]. Higher pH conditions generally favor increased microbial activity and faster degradation rates [11] [26]. The presence of organic matter provides binding sites that can affect the compound's bioavailability to degrading microorganisms [14] [13].

Environmental factors such as temperature, moisture, and oxygen availability also impact degradation rates [3] [26]. Studies have shown that optimal degradation occurs under aerobic conditions with adequate moisture and temperatures between 20-30°C [3] [25]. The half-life of the compound in soil can vary from several days to several weeks, depending on environmental conditions and microbial activity [26] [29].

Metabolite formation patterns indicate that the compound undergoes systematic breakdown through established biochemical pathways [25] [27]. The identification of specific metabolites, including hydroxylated derivatives and conjugated products, provides insight into the environmental fate and potential ecological impact of the compound [28] [32].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

138.068079557 g/mol

Monoisotopic Mass

138.068079557 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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